molecular formula C6H7FIN B3030038 4-Fluoroaniline Hydroiodide CAS No. 85734-19-6

4-Fluoroaniline Hydroiodide

Cat. No.: B3030038
CAS No.: 85734-19-6
M. Wt: 239.03 g/mol
InChI Key: FJFIJIDZQADKEE-UHFFFAOYSA-N
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Description

4-Fluoroaniline Hydroiodide (CAS RN: 85734-19-6) is a hydroiodic acid salt of 4-fluoroaniline, characterized by the formula C₆H₅FNH₂·HI. It is a halogenated aromatic amine derivative with a molecular weight of approximately 233.96 g/mol.

Properties

IUPAC Name

4-fluoroaniline;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN.HI/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFIJIDZQADKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)F.I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85734-19-6
Record name 4-Fluoroaniline Hydroiodide
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroaniline Hydroiodide can be synthesized through the hydrogenation of 4-nitrofluorobenzene in the presence of a catalyst. The reaction typically involves the use of a transition metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures . The resulting 4-fluoroaniline is then reacted with hydroiodic acid to form the hydroiodide salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the continuous hydrogenation of 4-nitrofluorobenzene in a flow reactor, followed by the addition of hydroiodic acid in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Fluoroaniline Hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
4-Fluoroaniline derivatives have been investigated for their potential anticancer properties. For instance, studies have shown that fluorinated compounds can enhance the efficacy of certain anticancer agents by improving their pharmacokinetic profiles and biological activity against specific cancer cell lines, including melanoma . The introduction of fluorine atoms often increases the lipophilicity of the compounds, which can lead to improved cell membrane penetration.

Analgesic and Anesthetic Applications
The compound is also a precursor for synthesizing various analgesics and anesthetics, notably analogs of fentanyl. The modification of the aniline structure with fluorine enhances the potency and selectivity of these drugs .

Materials Science

Solar Cell Technology
Recent research highlights the application of 4-fluoroaniline in perovskite solar cells. It has been utilized as a passivating agent to improve the stability and performance of these cells. The incorporation of 4-fluoroaniline helps reduce defects at the surface of perovskite materials, leading to enhanced efficiency and longevity .

Catalysis

Homogeneous Catalysis
4-Fluoroaniline serves as a building block for synthesizing ligands used in homogeneous catalysis. Its derivatives have been evaluated for their effectiveness in catalyzing various organic reactions, including cross-coupling reactions that are pivotal in forming carbon-carbon bonds .

Agrochemical Applications

Fungicides and Herbicides
The compound is a precursor to several agrochemicals, including fungicides like fluoroimide. Its fluorinated derivatives exhibit enhanced biological activity against pests and pathogens, making them valuable in agricultural applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Research Enhanced activity against melanoma cells with modified fluoro-substituted compounds.
Solar Cell Technology Improved performance and stability of perovskite solar cells using 4-fluoroaniline as a passivant.
Homogeneous Catalysis Development of effective ligands for catalyzing organic reactions through fluorinated anilines.

Mechanism of Action

The mechanism of action of 4-Fluoroaniline Hydroiodide involves its interaction with biological molecules. The fluorine atom in the compound enhances its binding affinity to various enzymes and receptors, making it a potent inhibitor or activator in biochemical pathways. The compound can form hydrogen bonds and van der Waals interactions with its molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 4-Fluoroaniline Hydroiodide with structurally related hydrohalide salts and substituted anilines:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Counterion Key Properties
This compound C₆H₅FNH₂·HI 233.96 -F at para position I⁻ Low water content, hygroscopic
4-Fluoroaniline C₆H₆FN 111.11 -F at para position - Higher proton affinity than nitroaniline
2-Chloro-4-fluoroaniline Hydrochloride C₆H₄ClFNH₂·HCl 198.03 -Cl at ortho, -F at para Cl⁻ 38.5% synthesis yield via acid hydrolysis
4-Fluoro-2-methoxyaniline Hydrochloride C₇H₉ClFNO 177.61 -OCH₃ at ortho, -F at para Cl⁻ >97% purity, used in pharmaceutical intermediates
Aniline Hydroiodide C₆H₅NH₂·HI 220.02 None I⁻ Simpler structure, no electron-withdrawing groups
Thiomorpholine Hydroiodide C₄H₁₀INS 231.10 Heterocyclic S-containing I⁻ Used in perovskite passivation

Key Observations :

  • Electron Effects: The fluorine substituent in this compound withdraws electron density, reducing the basicity of the anilinium ion compared to non-fluorinated analogs like Aniline Hydroiodide. This enhances stability under acidic conditions .
  • Iodide’s nucleophilicity may also influence reactivity in synthetic applications .

Biological Activity

4-Fluoroaniline hydroiodide is a derivative of 4-fluoroaniline, an organofluorine compound known for its diverse applications in medicinal chemistry, including the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicity, and potential therapeutic uses.

4-Fluoroaniline (C₆H₆FN) is a colorless liquid that serves as a precursor for various chemical products. It can be synthesized through the hydrogenation of 4-nitrofluorobenzene. The hydroiodide form is typically obtained by reacting 4-fluoroaniline with hydroiodic acid, resulting in a more soluble and stable salt form that can facilitate biological assays.

Metabolism and Bioactivation

Research has shown that 4-fluoroaniline undergoes significant metabolic transformations in biological systems. Key findings include:

  • Cytochrome P-450 Enzyme Activity : The metabolism of 4-fluoroaniline primarily involves cytochrome P-450 enzymes, which facilitate monooxygenation reactions. These reactions can lead to the formation of reactive metabolites such as benzoquinoneimines, which are implicated in various toxicological effects .
  • Bioactivation Pathways : The bioactivation process results in the conversion of 4-fluoroaniline into reactive species that can bind to cellular macromolecules, potentially leading to cytotoxicity. Studies indicate that para-substituted fluoroanilines exhibit increased bioactivation compared to their non-fluorinated counterparts, enhancing their reactivity and toxicity profiles .

Toxicological Profile

The toxicological assessment of this compound reveals several hazards:

  • Acute Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. Inhalation exposure poses additional risks, with potential damage to respiratory organs noted .
  • Chronic Effects : Prolonged exposure may lead to organ damage, particularly affecting the liver and kidneys. The compound's ability to form reactive metabolites raises concerns regarding long-term exposure risks .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various contexts:

  • Antitumor Activity : Compounds derived from 4-fluoroaniline have been investigated for their potential as anticancer agents. For instance, studies involving fluorinated quinazolines, which incorporate 4-fluoroaniline derivatives, have shown promise in targeting epidermal growth factor receptors (EGFR) implicated in tumor growth .
  • Antimicrobial Properties : Research indicates that fluoroanilines possess antimicrobial activity against a range of pathogens. The introduction of fluorine atoms enhances the lipophilicity of these compounds, potentially improving their membrane permeability and efficacy against bacterial strains .

Case Studies

  • Fluorinated Quinazolines : A study evaluated the biodistribution and metabolism of fluorinated quinazolines in tumor-bearing mice. The results indicated low tumor uptake but significant bone accumulation, suggesting rapid metabolic degradation and potential applications in cancer imaging .
  • Bioactivation Studies : In vitro studies demonstrated that 4-fluoroaniline undergoes rapid metabolism to form reactive benzoquinoneimines. This bioactivation was shown to be more pronounced than for non-fluorinated anilines, highlighting the compound's potential for both therapeutic applications and toxicity concerns .

Summary Table of Biological Activity

Property Observation
Chemical Structure C₆H₆FN (Fluorinated aniline)
Metabolic Pathways Cytochrome P-450 mediated bioactivation
Toxicity Harmful if swallowed; causes severe skin burns
Antitumor Activity Potential as EGFR-targeting agents
Antimicrobial Activity Effective against various bacterial strains

Q & A

Q. How can ion mobility spectrometry (HiKE-IMS) differentiate structural isomers of fluoroaniline derivatives like 4-fluoroaniline hydroiodide?

HiKE-IMS distinguishes isomers by measuring ion mobility shifts under controlled electric fields and buffer gases. For this compound, three peaks are observed in nitrogen (vs. two in air), with baseline separation at specific EDR/N (reduced electric field) values (40–90 Td). Key parameters include drift gas composition (air vs. nitrogen), temperature (25–45°C), and resolving power (>100 for peak separation). Mobility differences correlate with protonation sites (e.g., para-protonated vs. molecular ion structures) .

Q. What are the optimal conditions for microbial degradation of this compound in wastewater treatment?

Ralstonia sp. FD-1 degrades 4-fluoroaniline via cometabolism with secondary substrates (e.g., glucose). Optimal conditions include pH 7.0–7.5, 30°C, and dissolved oxygen >2 mg/L. Degradation efficiency drops below pH 6.0 or above 40°C. HPLC and GC-MS are used to track metabolite formation (e.g., 4-fluorocatechol) .

Q. How do proton affinity and gas-phase basicity influence this compound’s reactivity in mass spectrometry?

4-Fluoroaniline’s lower proton affinity (871.5 kJ/mol) compared to aniline (882.5 kJ/mol) reduces its tendency to form protonated ions, favoring molecular ion ([M]⁺) formation. This impacts fragmentation patterns in collision-induced dissociation (CID) experiments, requiring adjusted ionization energies (8.18 eV) for reliable detection .

Advanced Research Questions

Q. How does this compound act as a ligand in ruthenium complexes, and what structural insights can NMR provide?

In [(η⁶-p-cymene)Ru(4-fluoroaniline)Cl₂], the ligand binds via the amino group’s nitrogen (κN coordination). ¹⁹F NMR detects three resonances due to free ligand, Ru-bound ligand, and equilibrium intermediates. ³¹P NMR tracks ligand substitution equilibria (e.g., with phosphite ligands) to quantify binding affinities. Structural parameters (Ru–N: 2.12 Å) align with related piano-stool complexes .

Q. What role does this compound play in low-toxicity perovskite solar cells?

It serves as an organic cation precursor in two-step perovskite synthesis (e.g., AB-MAPbI₃), replacing toxic methylammonium. The fluorine substituent enhances moisture resistance, improving device stability. Efficiency reaches 15.6% (AM 1.5G) when paired with carbon electrodes. XRD and SEM confirm phase purity and morphology .

Q. How can researchers resolve contradictions between experimental and modeled ion mobility data for this compound?

Experimental mobilities (e.g., 1.906 cm² V⁻¹ s⁻¹ for para-protonated structure) are systematically lower than computational values (1.927 cm² V⁻¹ s⁻¹ for azacaradiene). Adjustments include adding a 0.02 cm² V⁻¹ s⁻¹ offset to modeled data and using nitrogen buffer gas to enhance resolving power (>120) for peak separation .

Q. What methodologies analyze ligand substitution dynamics in this compound complexes?

Equilibrium constants (Keq) for reactions like [(η⁶-p-cymene)Ru(L)Cl₂ + P* ⇌ (η⁶-p-cymene)Ru(P*)Cl₂ + L] are quantified via ¹H and ³¹P NMR integration. For 4-fluoroaniline, Keq < 1 indicates weaker binding vs. phosphite ligands. Time-resolved NMR captures intermediate exchange rates, validated by DFT calculations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroaniline Hydroiodide
Reactant of Route 2
4-Fluoroaniline Hydroiodide

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